![molecular formula C14H11IN2O B15334654 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group at the 2-position and a methoxy group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the 4-Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a 4-iodophenylboronic acid or ester is coupled with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Iodophenyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Contains a carbaldehyde group at the 2-position instead of the 4-iodophenyl group.
Uniqueness
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the 4-iodophenyl and 8-methoxy substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H11IN2O |
|---|---|
Peso molecular |
350.15 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3 |
Clave InChI |
UDZFDXHDPIUJBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


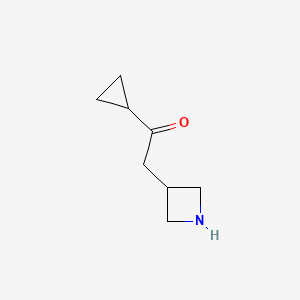
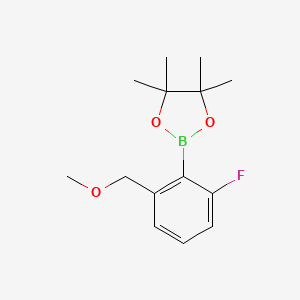
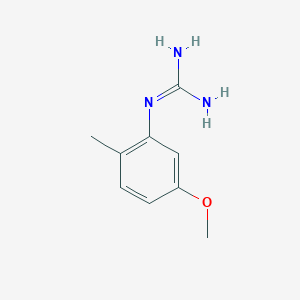
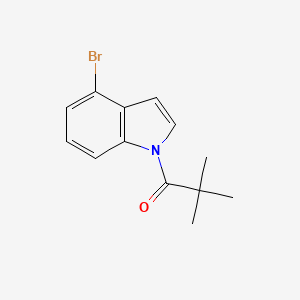
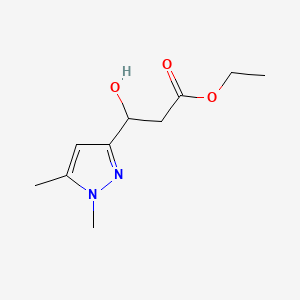
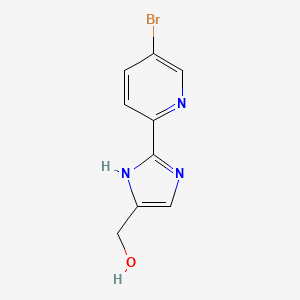


![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
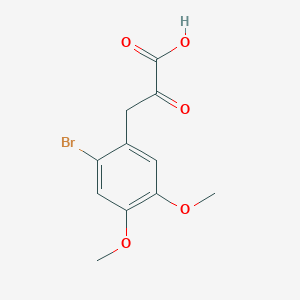

![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
